5-[(benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
. This compound is a derivative of picolinic acid, which is a pyridine carboxylic acid. It is characterized by the presence of hydroxyl groups at positions 4 and 6, and a carboxyethyl group at position 5 on the pyridine ring.
Preparation Methods
The synthesis of 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process . Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Chemical Reactions Analysis
5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxyethyl group to an alcohol or other reduced forms.
Substitution: The hydroxyl groups at positions 4 and 6 can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved in its action include those related to metabolic processes and signal transduction .
Comparison with Similar Compounds
5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid can be compared with other similar compounds, such as:
Picolinic acid: Lacks the carboxyethyl and hydroxyl groups, making it less versatile in chemical reactions.
Quinolinic acid: Contains a quinoline ring instead of a pyridine ring, leading to different chemical properties.
Nicotinic acid: Has a carboxyl group at position 3 instead of a carboxyethyl group at position 5, affecting its reactivity and applications .
These comparisons highlight the unique structural features and reactivity of 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
5-[(benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-16-12(18)11(13(19)17(2)14(16)20)9-15-8-10-6-4-3-5-7-10/h3-7,9,15H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKMMFLHVRELSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNCC2=CC=CC=C2)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CNCC2=CC=CC=C2)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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